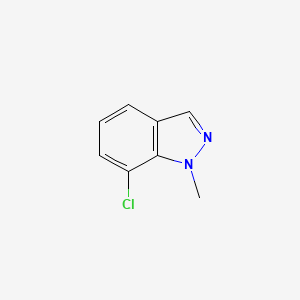

7-Chloro-1-methyl-1H-indazole

Description

General Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry and Organic Synthesis

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. numberanalytics.com These structures are fundamental to the chemistry of life, forming the core of many natural products, vitamins, and alkaloids. nih.gov In medicinal chemistry, they are of paramount importance, with over 75% of FDA-approved drugs containing a nitrogen-based heterocyclic moiety. nih.gov This prevalence is attributed to their ability to engage in various biological interactions, including hydrogen bonding, which is crucial for drug-target binding. nih.gov The structural diversity and reactivity of nitrogen heterocycles also make them indispensable building blocks in organic synthesis, serving as intermediates, catalysts, and the final products in a myriad of chemical reactions. numberanalytics.com Their applications extend beyond pharmaceuticals to agrochemicals, materials science, and catalysis. numberanalytics.comopenmedicinalchemistryjournal.com

The versatility of these compounds stems from their unique electronic properties and the ability to be functionalized at various positions, allowing for the fine-tuning of their biological activity and physical properties. numberanalytics.com The continuous development of new synthetic methodologies for nitrogen heterocycles is a testament to their enduring importance in advancing chemical and biomedical sciences. frontiersin.orgfrontiersin.org

Overview of the Indazole Core as a Privileged Pharmacophore in Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged structure" in medicinal chemistry. pnrjournal.comsamipubco.com This designation signifies its ability to bind to multiple, unrelated biological targets, making it a valuable scaffold for the development of new therapeutic agents. samipubco.com The indazole core is present in a variety of FDA-approved drugs, demonstrating its clinical success. pnrjournal.com

For instance, Granisetron is a 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by cancer chemotherapy. pnrjournal.comPazopanib and Axitinib are potent tyrosine kinase inhibitors used in the treatment of renal cell carcinoma. pnrjournal.compharmablock.com The anti-inflammatory drug Benzydamine also features an indazole core. pnrjournal.com The broad spectrum of biological activities associated with indazole derivatives, including anticancer, anti-inflammatory, and antimicrobial properties, has fueled extensive research into this scaffold. researchgate.netresearchgate.net The ability of the indazole nucleus to serve as a bioisostere for other important structures, such as indoles and phenols, further enhances its utility in drug design. pharmablock.com

Contextualizing Halogenated and N-Methylated Indazoles, with a Focus on 7-Chloro-1-methyl-1H-indazole, within Current Research Paradigms

The strategic modification of the indazole scaffold, through halogenation and N-alkylation, has become a key strategy for modulating its physicochemical and pharmacological properties. Halogen atoms can significantly alter a molecule's biological activity and are often incorporated into drugs and agrochemicals. rsc.org In the context of indazoles, halogenation can influence binding affinity, metabolic stability, and membrane permeability. researchgate.net For example, halogenated indazoles are crucial intermediates in the synthesis of various bioactive compounds, including kinase inhibitors. rsc.org

N-alkylation, particularly N-methylation, is another common modification that can impact the biological profile of indazole derivatives. The position of the alkyl group, either at the N-1 or N-2 position of the indazole ring, can lead to different regioisomers with distinct biological activities. beilstein-journals.orgbeilstein-journals.org For instance, N1-substituted indazoles like danicopan (B606937) and CPI-637, and N2-substituted analogs like pazopanib, exhibit different therapeutic applications. beilstein-journals.orgbeilstein-journals.org

This compound is a specific derivative that embodies both of these key modifications. The presence of a chlorine atom at the 7-position and a methyl group at the N-1 position confers unique properties to this molecule. While specific research on this compound is still emerging, related structures have shown significant potential. For example, 7-nitroindazole (B13768) is a known nitric oxide synthase inhibitor. austinpublishinggroup.com The synthesis of various substituted 1-methyl-1H-indazoles has been explored for their potential as anticancer agents. mdpi.com The development of regioselective methods for the synthesis of N-1 alkylated indazoles is an active area of research, highlighting the importance of controlling the position of the alkyl group to achieve desired biological outcomes. beilstein-journals.org

The study of compounds like this compound is driven by the need to expand the chemical space around the privileged indazole scaffold, offering new opportunities for the discovery of novel therapeutic agents with improved efficacy and selectivity.

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-11-8-6(5-10-11)3-2-4-7(8)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYLXUCNDBDVKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2Cl)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680933 | |

| Record name | 7-Chloro-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216697-27-6 | |

| Record name | 7-Chloro-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 7 Chloro 1 Methyl 1h Indazole Analogs

Systematic Analysis of Substituent Effects at the C7 Position on Biological Activity

The C7 position of the indazole ring has been identified as a critical point for substitution, with modifications at this site significantly influencing the pharmacological profile of the resulting analogs.

Research into indazole derivatives has revealed that the introduction of a halogen or a methyl group at the C7 position can enhance cardiovascular activity. nih.gov SAR analysis of marsanidine (B1261314), an I1-imidazoline receptor agonist, and its analogs showed that substituting the C7 position of the indazole nucleus with a chlorine or methyl group resulted in compounds with higher cardiovascular efficacy compared to other congeners. nih.gov

For instance, the compound 7-chloro-1-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-1H-indazole (TCS-80) demonstrated a significant affinity for I1-imidazoline receptors and was effective in decreasing blood pressure and heart rate in rat models. nih.gov Similarly, introducing a fluorine atom at the C7 position of other marsanidine analogs led to the highest hypotensive and bradycardic activities in in-vivo cardiac models. nih.gov This highlights the positive impact of halogen substitution at this specific position. While small groups are generally tolerated at the C7 position, the presence of electron-withdrawing groups like nitro or electronegative atoms like fluorine can facilitate further chemical reactions for creating more complex derivatives. acs.orgsmolecule.com

Table 1: Effect of C7 Substitution on Cardiovascular Activity of Marsanidine Analogs

| Compound | Substituent at C7 | Observed Activity | Reference |

|---|---|---|---|

| Marsanidine Analog | Chlorine | Higher cardiovascular activity | nih.gov |

| Marsanidine Analog | Methyl | Higher cardiovascular activity | nih.gov |

| Marsanidine Analog | Fluorine | Highest hypotensive and bradycardic activities | nih.gov |

Role of N1-Methylation in Modulating Receptor Affinity and Enzyme Inhibition

The methylation at the N1 position of the indazole ring is a key structural modification that significantly influences the biological activity of these compounds, particularly their ability to inhibit enzymes like monoamine oxidase B (MAO-B). Studies on indazole-5-carboxamides have shown that N1-methylated derivatives are extremely potent and selective inhibitors of MAO-B. optibrium.com

When compared to their N-unsubstituted counterparts, the N1-methylated analogs exhibited a slight increase in potency. optibrium.com For example, the N1-methylation of N-(3-chlorophenyl)-1H-indazole-5-carboxamide resulted in the most potent MAO-B inhibitor among the studied compounds, being approximately twice as potent as the parent compound. optibrium.com This suggests that the N1-methyl group plays a crucial role in the binding interaction with the enzyme's active site. However, the introduction of larger substituents at the N1 position, such as a methoxyethyl group, can sometimes lead to a decrease in selectivity, with some activity observed against MAO-A. optibrium.com The N1 position of the indazole ring is generally considered more thermodynamically stable for substitution compared to the N2 position. nih.gov

Table 2: Influence of N1-Methylation on MAO-B Inhibition

| Compound Series | Substitution | Effect on MAO-B Inhibition | Reference |

|---|---|---|---|

| Indazole-5-carboxamides | N-unsubstituted | Potent and selective inhibition | optibrium.com |

| Indazole-5-carboxamides | N1-methylated | Extremely potent and selective inhibition; slightly increased potency compared to N-unsubstituted analogs | optibrium.com |

| N-(3-chlorophenyl)-1H-indazole-5-carboxamide | N1-methylation | ~2-fold increase in potency | optibrium.com |

SAR Insights from Modifications at Other Positions of the Indazole Core (e.g., C3, C5, C6)

Modifications at other positions of the indazole core, such as C3, C5, and C6, also provide critical SAR insights.

C3 Position: The introduction of a methyl group at the C3 position of the indazole ring has been shown to be favorable for cytotoxicity in certain cancer cell lines. nih.gov In a series of 6-substituted aminoindazoles, compounds with a 3-methyl group and an aryl substitution at the N1 position displayed better cytotoxicity than those with a cyclohexyl group. nih.gov The presence of a halogen atom (I, Br, or Cl) at the C3 position has been noted to sterically influence N-alkylation, favoring the N1 regioisomer. beilstein-journals.org

C5 Position: For a series of indazole arylsulfonamides acting as CCR4 antagonists, only small groups were tolerated at the C5 position. acs.org In other studies, the C5 position has been a point for substitution to create derivatives with varied biological activities, such as 5-cyano indazoles which can be further modified. researchgate.net

C6 Position: The C6 position has been identified as a crucial site for substitution to achieve potent biological activity. In the development of hepcidin (B1576463) production inhibitors, 3,6-disubstituted indazole derivatives were synthesized and optimized. nih.gov For CCR4 antagonists, C6-substituted analogs were preferred over those substituted at C5 or C7. acs.org Furthermore, SAR studies on IDO1 inhibitors indicated that substituent groups at the C6 position of the 1H-indazole scaffold played a significant role in their inhibitory activity. mdpi.com In some cases, the introduction of a methyl group at the 3-position was favored in compounds also substituted at the C6 position to enhance anti-proliferative activity. nih.gov

Table 3: Summary of SAR at C3, C5, and C6 Positions

| Position | Modification | Impact on Biological Activity | Target/Assay | Reference |

|---|---|---|---|---|

| C3 | Methyl group | Increased cytotoxicity | HCT116 cancer cells | nih.gov |

| C3 | Halogen (I, Br, Cl) | Steric influence favoring N1-alkylation | N/A | beilstein-journals.org |

| C5 | Small groups | Tolerated for activity | CCR4 antagonism | acs.org |

| C6 | Various substituents | Crucial for inhibitory activity | Hepcidin production, IDO1 inhibition | nih.govmdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Potency

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net Both 2D and 3D-QSAR models have been successfully applied to indazole derivatives to predict their potency and guide the design of new, more effective compounds. longdom.orglongdom.org

For instance, 2D and 3D-QSAR studies on indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors have yielded models with high predictive accuracy. longdom.orgresearchgate.net A 2D-QSAR model generated by the multiple linear regression (MLR) method showed a high correlation coefficient (r²) of 0.9512, indicating a strong correlation between the descriptors and the biological activity. longdom.orgresearchgate.net Similarly, a 3D-QSAR model developed using the SWF kNN method demonstrated a high internal cross-validation regression coefficient (q²) of 0.9132. researchgate.net These models help in identifying key structural features that influence the biological activity of the compounds. longdom.org In another study on 5-substituted-1H-indazole derivatives as GSK-3β inhibitors, a 2D-QSAR model had a correlation coefficient (r²) of 0.8672, and a 3D-QSAR model showed an internal predictive ability (q²) of 0.7153. innovareacademics.in These QSAR models are valuable tools for optimizing the activity of indazole analogs. innovareacademics.in

Table 4: Examples of QSAR Models for Indazole Derivatives

| Target | QSAR Model Type | Statistical Parameter | Value | Reference |

|---|---|---|---|---|

| Tyrosine Threonine Kinase (TTK) | 2D-QSAR (MLR) | r² | 0.9512 | longdom.orgresearchgate.net |

| Tyrosine Threonine Kinase (TTK) | 2D-QSAR (MLR) | q² | 0.8998 | researchgate.net |

| Tyrosine Threonine Kinase (TTK) | 3D-QSAR (SWF kNN) | q² | 0.9132 | researchgate.net |

| GSK-3β | 2D-QSAR (MLR) | r² | 0.8672 | innovareacademics.in |

| GSK-3β | 2D-QSAR (MLR) | q² | 0.8212 | innovareacademics.in |

| GSK-3β | 3D-QSAR | q² | 0.7153 | innovareacademics.in |

| SAH/MTAN | 2D/3D-QSAR | r² (model) | 0.852 | nih.gov |

Computational Approaches to Elucidate Structure-Activity Relationships

In addition to QSAR, other computational methods like molecular docking and molecular dynamics (MD) simulations are employed to understand the SAR of indazole derivatives at a molecular level. longdom.orglongdom.org These techniques provide insights into the binding modes and interactions of the compounds with their biological targets.

Molecular docking studies have been used to predict the binding conformation of indazole derivatives within the active site of enzymes. For example, docking studies of novel indazol-pyrimidine derivatives into the active site of a target protein helped to understand their binding interactions. nih.gov In a study on 3-chloro-6-nitro-1H-indazole derivatives as antileishmanial candidates, molecular docking was used to predict their binding to the Leishmania trypanothione (B104310) reductase (TryR) enzyme. tandfonline.com Similarly, for indazole compounds inhibiting SAH/MTAN-mediated quorum sensing, molecular docking helped identify the active binding amino acid residues involved in the ligand-receptor interactions. nih.gov

Molecular dynamics simulations further complement docking studies by providing information on the stability of the ligand-protein complex over time. longdom.orgnih.gov For instance, MD simulations were used to validate the stability of indazole derivatives designed as TTK inhibitors within the enzyme's active site. longdom.org These computational approaches are integral to modern drug design, enabling the rational design and optimization of potent and selective indazole-based therapeutic agents. nih.gov

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| 7-Chloro-1-methyl-1H-indazole |

| 7-chloro-1-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-1H-indazole (TCS-80) |

| Marsanidine |

| N-(3-chlorophenyl)-1H-indazole-5-carboxamide |

| 3-chloro-6-nitro-1H-indazole |

Molecular Mechanisms and Biological Applications of 7 Chloro 1 Methyl 1h Indazole Derivatives in Preclinical Research

Enzyme Inhibition and Modulation by Indazole Derivatives

Indazole derivatives, including those based on the 7-Chloro-1-methyl-1H-indazole scaffold, have demonstrated the ability to inhibit and modulate a wide range of enzymes, playing a crucial role in various biological pathways.

Tyrosine Kinase Inhibition

Dysregulation of protein kinases is implicated in numerous diseases, making them key targets for therapeutic intervention. nih.gov Indazole derivatives have emerged as a significant class of kinase inhibitors. nih.gov

Notably, pazopanib, an indazole-based agent, is a known tyrosine kinase inhibitor. researchgate.net Another indazole derivative, axitinib, has been approved for the treatment of renal cell carcinoma in patients who have not responded to prior therapies and is active on VEGFR-1 and VEGFR-3. researchgate.net The indazole framework is considered a useful template for developing novel anticancer agents. researchgate.net Research has also focused on developing indazole derivatives as inhibitors for fibroblast growth factor receptor (FGFR), with a particular emphasis on FGFR1. researchgate.net Furthermore, quantitative structure-activity relationship (QSAR) studies on indazole derivatives as Threonine Tyrosine Kinase (TTK) inhibitors have been conducted to explore their anticancer potential. researchgate.net While specific studies on this compound derivatives targeting Akt and VEGFR-2 were not found in the provided search results, the broader class of indazole derivatives shows significant activity against various tyrosine kinases.

Inhibition of Metabolic Enzymes

Recent studies have highlighted the potential of chloro-1H-indazole-based compounds as inhibitors of key metabolic enzymes involved in diabetes mellitus.

A series of chloro-1H-indazole-based fused triazole-thiadiazole analogs were synthesized and evaluated for their in vitro inhibitory activity against α-amylase and α-glucosidase. researchgate.net Several of these analogs showed superior inhibitory potential compared to the standard drug, acarbose. researchgate.net Specifically, a derivative with a para-fluoro substitution was the most potent inhibitor, with IC50 values of 1.17 ± 1.32 µM for α-amylase and 1.73 ± 0.19 µM for α-glucosidase. researchgate.net In another study, indazole derivatives demonstrated good inhibitory potential against α-amylase and α-glucosidase with IC50 values ranging from 15.04 ± 0.05 to 76.70 ± 0.06 µM for α-amylase and 16.99 ± 0.19 to 77.97 ± 0.19 µM for α-glucosidase. researchgate.net

One specific indazole derivative, α-Amylase/α-Glucosidase-IN-7 (Compound 3f), acts as a competitive inhibitor for both α-glucosidase and α-amylase with IC50 values of 18.52 µM and 20.25 µM, respectively. medchemexpress.com Kinetic analysis of certain indazole derivatives revealed them to be competitive inhibitors of α-amylase and noncompetitive inhibitors of α-glucosidase. researchgate.net

Table 1: Inhibitory Activity of Indazole Derivatives on Metabolic Enzymes

| Compound/Derivative | Target Enzyme | IC50 Value (µM) |

| Chloro-1H-indazole-based triazole-thiadiazole analog (para-fluoro substituted) | α-amylase | 1.17 ± 1.32 researchgate.net |

| Chloro-1H-indazole-based triazole-thiadiazole analog (para-fluoro substituted) | α-glucosidase | 1.73 ± 0.19 researchgate.net |

| Indazole Derivatives (general) | α-amylase | 15.04 ± 0.05 to 76.70 ± 0.06 researchgate.net |

| Indazole Derivatives (general) | α-glucosidase | 16.99 ± 0.19 to 77.97 ± 0.19 researchgate.net |

| α-Amylase/α-Glucosidase-IN-7 (Compound 3f) | α-glucosidase | 18.52 medchemexpress.com |

| α-Amylase/α-Glucosidase-IN-7 (Compound 3f) | α-amylase | 20.25 medchemexpress.com |

This table is interactive. Click on the headers to sort the data.

Other Enzyme Targets

The inhibitory action of indazole derivatives extends beyond kinases and metabolic enzymes.

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a key enzyme in tumor immune evasion. Research has shown that certain 1H-indazole derivatives are potent inhibitors of the IDO1 enzyme. researchgate.netnih.gov One derivative demonstrated significant inhibition with an IC50 value of 5.3 μM. Structure-activity relationship (SAR) studies indicate that the 1H-indazole scaffold is essential for this inhibitory activity. researchgate.net

Protein Arginine Deiminase 4 (PAD4): PAD4 inhibitors are being investigated as potential therapeutic agents. googleapis.comgoogleapis.com

Polyphenol Oxidase (PPO): While no direct inhibition of Polyphenol Oxidase by this compound derivatives was found, a study investigated the inhibitory effects of various indazole derivatives, including 7-chloro-1H-indazole, on bovine milk lactoperoxidase (LPO), another oxidoreductase enzyme. taylorandfrancis.comnih.govahievran.edu.tr All tested indazole molecules, including 7-chloro-1H-indazole, showed strong inhibitory effects on LPO activity, with Ki values ranging from 4.10 to 252.78 µM. nih.govahievran.edu.tr

Receptor and Pathway Modulation

In addition to enzyme inhibition, derivatives of this compound also interact with specific receptors and modulate signaling pathways.

Affinity for Imidazoline (B1206853) Receptors

Certain indazole derivatives have shown a notable affinity for imidazoline receptors. acs.orgscispace.com One such derivative, 7-chloro-1-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-1H-indazole (TCS-80), demonstrated the highest affinity for I1-imidazoline receptors in a series of analogues. nih.gov The substitution of low steric bulk groups like chloro and methyl at the ortho position of the aromatic ring in certain compounds was found to maintain affinity and selectivity at these receptor sites. scispace.com

Activation of Estrogen Receptor (ER)-β

Indazole derivatives have been identified as having a high binding affinity for the estrogen receptor. tandfonline.com Specifically, Indazole-Cl (In-Cl), with its phenyl-2H-indazole core, is an estrogen receptor-β agonist. nih.gov This activation of ER-β by In-Cl has been shown to be effective in preventing atherosclerosis. nih.gov The estrogen receptor is a nuclear hormone receptor involved in regulating gene expression and affecting cellular proliferation and differentiation. idrblab.net

Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibition

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in crucial cellular functions such as cell growth, proliferation, and survival. nih.gov The PI3K signaling pathway is frequently dysregulated in various diseases, including cancer. google.comfrontiersin.org Among the different isoforms, PI3Kδ is predominantly expressed in hematopoietic cells and has emerged as a key target for inflammatory diseases and hematological malignancies. researchgate.net

Preclinical studies have identified indazole-based compounds as potent and selective inhibitors of PI3Kδ. researchgate.networktribe.com For instance, a series of 4,6-disubstituted indazole derivatives were developed as selective PI3Kδ inhibitors for potential use in respiratory diseases. worktribe.com Through lead optimization, compounds with high potency and selectivity for PI3Kδ over other isoforms were identified. worktribe.com Structure-based design has been instrumental in improving the selectivity of these inhibitors against other related kinases, such as Vps34. researchgate.net The exploration of different scaffolds, including 1H-pyrazolo[3,4-d]pyrimidin-4-amine-tethered 3-methyl-1-aryl-1H-indazoles, has led to the discovery of highly selective and potent PI3Kδ inhibitors with significant anti-inflammatory activities in preclinical models. researchgate.net

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel primarily expressed in sensory neurons and is a key player in pain signaling. mdpi.com It is activated by various stimuli, including heat and capsaicin. mdpi.com Consequently, TRPV1 antagonists are being investigated as potential analgesics for a variety of pain conditions. researchgate.netunife.it

Derivatives of indazole have been synthesized and evaluated as TRPV1 antagonists. One such derivative, (R)-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)-urea (ABT-102), has been shown to block the activation of TRPV1 receptors. nih.gov Further research led to the discovery of ABT-116, an indazole derivative with favorable in vitro activity. researchgate.net Another study reported on a partial and selective TRPV1 agonist, 4-(5-chloropyridin-2-yl)-N-(1H-indazol-6-yl)piperazine-1-carboxamide (CPIPC), which demonstrated antinociceptive activity in mice. mdpi.com A series of 1-(chroman-4-yl)urea TRPV1 antagonists have also been developed, with (R)-1-(7-chloro-2,2-bis(fluoromethyl)chroman-4-yl)-3-(3-methylisoquinolin-5-yl)urea (A-1165442) being identified as a temperature-neutral antagonist with analgesic efficacy in rodent models of osteoarthritis pain. acs.org

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical intracellular cascade that regulates fundamental cellular processes, including cell survival, growth, and proliferation. oncohemakey.comnih.gov This pathway is initiated by the activation of PI3K, which in turn activates Akt, a serine/threonine kinase. nih.gov Dysregulation of the PI3K/Akt pathway is a hallmark of many human cancers, making it a prime target for anticancer drug development. google.comaacrjournals.org

Indazole derivatives have been shown to modulate the PI3K/Akt signaling pathway. Studies have demonstrated that certain indazole compounds can inhibit the phosphorylation and activity of Akt1 in tumor cell lines. nih.gov The activation of the PI3K/Akt pathway is a known driver of tumor maintenance and can contribute to resistance to other therapies. aacrjournals.org Therefore, the ability of this compound derivatives to inhibit this pathway underscores their potential as anticancer agents. The signaling cascade involves multiple downstream effectors, including mTOR, which is also a key regulator of cell growth and metabolism. oncohemakey.comoup.com

Preclinical Investigations of Specific Therapeutic Activities

Anticancer and Antiproliferative Effects against Various Cell Lines

The anticancer potential of indazole derivatives has been extensively investigated in preclinical settings. researchgate.net These compounds have demonstrated antiproliferative activity against a broad spectrum of cancer cell lines. mdpi.comresearchgate.net For example, a series of novel polysubstituted indazoles showed interesting antiproliferative activity against A2780 and A549 human cancer cell lines, with IC50 values ranging from 0.64 to 17 µM. researchgate.net Certain derivatives, such as 5a, 5c, 5f, 7d, and 8c from one study, exhibited excellent anticancer activity. researchgate.net

Another study on 5-ethylsulfonyl-indazole-3-carbohydrazides identified several compounds with potent antiproliferative effects against four cancer cell lines, with GI50 values between 25 nM and 42 nM. tandfonline.com Specifically, compounds 7j, 7k, and 7o were more potent than the existing drug erlotinib (B232) against the MCF-7 breast cancer cell line. tandfonline.com The antiproliferative activity of these derivatives is often linked to their ability to inhibit key enzymes involved in cancer progression, such as EGFR and VEGFR-2. tandfonline.com Research has also shown that some indazole derivatives can induce apoptosis in cancer cells. researchgate.net

| Compound Series | Tested Cell Lines | Key Findings | Reference |

|---|---|---|---|

| Polysubstituted indazoles | A2780, A549, IMR32, MDA-MB-231, T47D | IC50 values ranging from 0.42 to 17 µM against A2780 and A549 cell lines. Compound 8c arrested the cell cycle at the S phase. | researchgate.net |

| 5-ethylsulfonyl-indazole-3-carbohydrazides | Four cancer cell lines including MCF-7 | Compounds 7j, 7k, and 7o showed greater potency than erlotinib against MCF-7 cells. GI50 values ranged from 25 nM to 42 nM. | tandfonline.com |

| 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazoles | Various tumor cell lines (NCI) | Compounds 3c, 4d,e, 5a,d, and 8c exhibited a broad spectrum of antitumor activity. | tandfonline.com |

Antimicrobial and Antifungal Activities

In addition to their anticancer properties, indazole derivatives have also shown promise as antimicrobial and antifungal agents. longdom.orgtandfonline.com The search for new antimicrobial compounds is crucial due to the rise of drug-resistant pathogens. researchgate.net

Studies have demonstrated that certain indazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. longdom.orgtandfonline.com For instance, 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole derivatives displayed a broad spectrum of antibacterial activity. tandfonline.com The introduction of a chlorine atom or a methyl group on the phenyl ring in some hexahydroindazole derivatives resulted in improved activity against S. aureus and B. subtilis. tandfonline.com

In the realm of antifungal research, indazole derivatives have been evaluated for their efficacy against various fungal strains, including Candida species. longdom.orgnih.gov Some N-substituted carboxamides of indazole showed activity against C. albicans at a concentration of 1 mM. nih.gov Another study reported that certain indazole derivatives displayed high potency against C. albicans and R. oryzae. longdom.org The structure-activity relationship analyses from these studies emphasize that subtle structural modifications can significantly influence the antimicrobial and antifungal efficacy of these compounds. longdom.org

| Compound Series | Tested Organisms | Key Findings | Reference |

|---|---|---|---|

| 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazoles | Gram-positive and Gram-negative bacteria, C. albicans | Broad-spectrum antibacterial activity (MIC 100-200 µg/mL) and moderate antifungal activity (MIC 100 µg/mL). | tandfonline.com |

| Indazole-based sulfonamides | C. albicans, R. oryzae | Compounds 7c, 6d, and 6f showed high potency. | longdom.org |

| N-substituted indazole carboxamides | C. albicans, C. glabrata, C. tropicalis | Compound 10g was the most active against C. albicans and miconazole-susceptible and -resistant C. glabrata. | nih.gov |

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. biointerfaceresearch.com The current treatments for leishmaniasis have limitations, including toxicity and increasing parasite resistance, highlighting the need for new therapeutic agents. nih.gov

Several studies have investigated the antileishmanial potential of indazole derivatives. Synthetic molecules derived from 6-nitro-1H-indazoles have been synthesized and assessed for their activity against Leishmania species. biointerfaceresearch.com One study found that two benzimidazole (B57391) derivatives, which share a bicyclic heterocyclic structure with indazoles, were significantly more potent than the standard drug miltefosine (B1683995) against Leishmania tropica and Leishmania infantum. unimi.it Another study on 7-chloro-4-quinolinylhydrazone derivatives, which contain a 7-chloro substituent similar to the parent compound of this article, identified compounds active against Leishmania amazonensis. researchgate.net Specifically, compound 2a from this series was found to induce oxidative stress and mitochondrial dysfunction in the parasites. researchgate.net Furthermore, sulfonamide derivatives of indazole have also shown inhibitory activity against Leishmania species. sci-hub.se

| Compound Series | Tested Leishmania Species | Key Findings | Reference |

|---|---|---|---|

| 6-nitro-1H-indazoles | L. infantum, L. tropica | Molecules M1 and M4 exhibited strong antileishmanial activity with IC50 values of 5.53 µg/mL and 102.93 µg/mL against L. infantum, and 248.72 µg/mL and 200 µg/mL against L. tropica, respectively. | biointerfaceresearch.com |

| 7-chloro-4-quinolinylhydrazones | L. amazonensis | Compound 2a was active against intracellular amastigotes (IC50 of 8.1 µM) and induced mitochondrial dysfunction in promastigotes. | researchgate.net |

| Indazole sulfonamides | Leishmania species | An indazole sulfonamide derivative (compound 64) showed 88.2% inhibition. | sci-hub.se |

Antibacterial Activity

Indazole derivatives have demonstrated notable potential as antibacterial agents, with research exploring their efficacy against a range of bacterial pathogens. researchgate.net Studies on various substituted indazoles reveal that the structural modifications significantly influence their spectrum of activity.

Research into novel 3-methyl-1H-indazole derivatives showed that these compounds possess activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. hep.com.cn In one study, the compound 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole demonstrated potent antibacterial effects against both bacterial strains. hep.com.cn Similarly, a series of indazole derivatives designed as DNA gyrase B inhibitors showed that compounds with substitutions at the 5th and 6th positions had significant antibacterial potential, with a minimum inhibitory concentration (MIC) value of 50 μg/mL against strains like B. subtilis, S. aureus, E. coli, and P. aeruginosa. mitwpu.edu.in

More specifically related to the chloro-indazole core, newly synthesized chloro-1H-indazole-based fused triazole-thiadiazole analogs were evaluated for their antibacterial activity against E. coli, with some compounds showing significant potential. researchgate.net Furthermore, hybrid molecules combining indazole and quinolone scaffolds have been investigated. The hit compound, 7-chloro-2-indazolyl-4-quinolone Ie, was identified as a promising anti-biofilm agent against Pseudomonas aeruginosa, inhibiting its formation by 35% at a concentration of 25 µM. mdpi.com

Table 1: Preclinical Antibacterial Activity of Selected Indazole Derivatives

| Compound/Derivative Class | Target Microorganism(s) | Observed Activity/Finding |

| 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole | Bacillus subtilis, Escherichia coli | Showed best antibacterial activity compared to other synthesized derivatives. hep.com.cn |

| 5- and 6-substituted Indazole Derivatives | B. subtilis, S. aureus, E. coli, P. aeruginosa | Exhibited significant inhibition with MIC values of 50 μg/mL. mitwpu.edu.in |

| Chloro-1H-indazole-based triazole-thiadiazole analogs | Escherichia coli | Found to have significant antibacterial potential. researchgate.net |

| 7-chloro-2-indazolyl-4-quinolone Ie | Pseudomonas aeruginosa | 35% inhibition of biofilm formation at 25 µM. mdpi.com |

Cardiovascular Effects (e.g., Antihypertensive, Bradycardic Activities)

Derivatives of indazole have been a subject of significant interest in the development of novel cardiovascular agents, particularly for their antihypertensive (blood pressure lowering) and bradycardic (heart rate slowing) effects. nih.gov Preclinical studies have established that specific substitutions on the indazole ring are crucial for these activities.

Structure-activity relationship (SAR) analyses have revealed that substituting the C7 position of the indazole nucleus with a chlorine or methyl group can result in compounds with enhanced cardiovascular activity. nih.gov A notable example is 7-chloro-1-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-1H-indazole (TCS-80), which was developed as a centrally acting agent. nih.gov This compound demonstrated the greatest affinity for I₁-imidazoline receptors and produced significant hypotensive and bradycardic effects in rat models. nih.gov

The development of 1-[(imidazolidin-2-yl)imino]indazoles, such as marsanidine (B1261314), further underscores the importance of this scaffold. researchgate.net Marsanidine and its 7-methyl derivative, 7-methylmarsanidine, act as α₂-adrenoceptor agonists, leading to a dose-dependent decrease in mean arterial blood pressure and heart rate in preclinical models. researchgate.net Analogous studies on related indole (B1671886) structures confirmed that substitution at the C7 position is a key determinant for high cardiovascular activity, with a 7-fluoro congener showing pronounced hypotensive and bradycardic effects. nih.gov

Table 2: Preclinical Cardiovascular Effects of C7-Substituted Indazole Derivatives

| Compound/Derivative | Preclinical Model | Observed Cardiovascular Effect(s) |

| 7-chloro-1-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-1H-indazole (TCS-80) | Rats | Greatest affinity for I₁-imidazoline receptors; potent hypotensive and bradycardic activities. nih.gov |

| 7-methylmarsanidine | Male Wistar rats | Dose-dependent decrease in mean arterial blood pressure and heart rate. researchgate.net |

| 7-chloro substituted marsanidine analogue | In vivo cardiac model | Showed high hypotensive and bradycardic activities. nih.gov |

| 7-fluoro indole analogue of 1-[(imidazolidin-2-yl)imino]-1H-indazole | In vivo model | Pronounced hypotensive and bradycardic activities. nih.gov |

Anti-inflammatory Properties

The indazole scaffold is a core component of numerous compounds investigated for anti-inflammatory properties. researchgate.net Research indicates that 7-Chloro-1H-indazole serves as a building block in the synthesis of anti-inflammatory drugs. chemimpex.com The mechanism of action for many of these derivatives involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). innovareacademics.innih.gov

In vitro studies have demonstrated the potential of indazole derivatives to inhibit inflammatory mediators. One study investigating indazole and its derivatives found a significant inhibitory action on COX-2, with IC₅₀ values (the concentration required to inhibit 50% of enzyme activity) ranging from 12.32 to 23.42 μM. nih.gov The same study also showed that indazole could inhibit tumor necrosis factor-alpha (TNF-α) with an IC₅₀ value of 220.11 μM. nih.gov

Computational studies have further supported these findings. A molecular docking and simulation study of 1H-indazole analogs as COX-2 inhibitors confirmed their potential as anti-inflammatory agents, with some derivatives showing significant binding affinities to the enzyme. innovareacademics.in Another study synthesized new indazole analogs of curcumin (B1669340) and found that they possessed high anti-inflammatory activity, with one compound exhibiting an IC₅₀ of 0.548 ± 0.062 μM in a protein denaturation assay, outperforming standard diclofenac. ugm.ac.id

Table 3: Preclinical Anti-inflammatory Activity of Selected Indazole Derivatives

| Compound/Derivative Class | Target/Assay | Observed Activity/Finding |

| Indazole | Cyclooxygenase-2 (COX-2) | IC₅₀ = 23.42 μM. nih.gov |

| 5-Aminoindazole | Cyclooxygenase-2 (COX-2) | IC₅₀ = 12.32 μM. nih.gov |

| Indazole | Tumor Necrosis Factor-alpha (TNF-α) | IC₅₀ = 220.11 μM. nih.gov |

| Indazole analog of curcumin (Compound 3a) | Protein Denaturation Assay | IC₅₀ = 0.548 ± 0.062 μM. ugm.ac.id |

| 1H-Indazole analogs with difluorophenyl group | Cyclooxygenase-2 (COX-2) Docking | Significant binding results (9.11 kcal/mol). innovareacademics.in |

Antidiabetic Potential

Indazole derivatives have emerged as a promising class of compounds in the search for new antidiabetic therapies. mdpi.comresearchgate.net Preclinical research has focused on their ability to modulate key metabolic pathways and enzymes involved in glucose homeostasis, such as α-amylase, α-glucosidase, and AMP-activated protein kinase (AMPK). researchgate.netacs.orgacs.org

A high-throughput screening effort led to the identification of an indazole acid as a lead compound for the direct activation of AMPK, a critical regulator of cellular energy metabolism, for the potential treatment of diabetic nephropathy. acs.org Further optimization of this scaffold resulted in the clinical candidate PF-06409577. acs.org

Recent research has specifically highlighted the potential of chloro-indazole derivatives. A 2025 study detailed the synthesis of chloro-1H-indazole-based fused triazole-thiadiazole analogs. researchgate.net These compounds were evaluated for their ability to inhibit α-amylase and α-glucosidase, enzymes that break down carbohydrates. Several analogs demonstrated superior inhibitory activity compared to the standard drug, acarbose. Notably, an analog with a para-fluoro substitution was the most potent, with IC₅₀ values of 1.17 ± 1.32 µM against α-amylase and 1.73 ± 0.19 µM against α-glucosidase. researchgate.net Naturally occurring indazole-type alkaloids isolated from Nigella sativa seeds have also shown antihyperglycemic effects by activating AMPK in vitro. acs.org

Table 4: Preclinical Antidiabetic Activity of Selected Indazole Derivatives

| Compound/Derivative Class | Target Enzyme/Pathway | Observed Activity/Finding |

| Chloro-1H-indazole-derived triazole-thiadiazole analog (para-fluoro substituted) | α-Amylase | IC₅₀ = 1.17 ± 1.32 µM. researchgate.net |

| Chloro-1H-indazole-derived triazole-thiadiazole analog (para-fluoro substituted) | α-Glucosidase | IC₅₀ = 1.73 ± 0.19 µM. researchgate.net |

| Indazole acid derivative | AMP-activated protein kinase (AMPK) | Identified as a direct activator of AMPK. acs.org |

| Indazole-type alkaloids (from Nigella sativa) | AMP-activated protein kinase (AMPK) | Showed antihyperglycemic effects via AMPK activation. acs.org |

Role in Agricultural Chemistry (e.g., Herbicides, Pesticides)

Beyond pharmaceuticals, the indazole scaffold is a valuable component in the field of agricultural chemistry. chemimpex.comresearchgate.net Derivatives are utilized in the formulation of agrochemicals designed to protect crops and enhance yield. Specifically, 7-Chloro-1H-indazole is noted for its use in creating effective herbicides and pesticides. chemimpex.com

The development of commercial insecticides has involved the synthesis and evaluation of various indazole-based compounds. researchgate.net These were often designed based on pyrazoline insecticide models. Research has also focused on the herbicidal properties of indazole derivatives. Studies on 4,5,6,7-tetrahydro-2H-indazoles showed that these compounds could effectively control weeds like barnyard grass and monochoria in paddy fields while remaining safe for rice crops. koreascience.kr

Further research into N-heterocyclic libraries containing an indazole moiety confirmed their herbicidal potential. When tested against various weeds, indazole-containing compounds exhibited ≥60% inhibition against monocotyledonous weeds like Digitaria sanguinalis at an application rate of 750 g ai per hectare. rsc.org These findings establish indazole derivatives as a versatile and important structural class for the discovery of new agrochemicals. researchgate.netrsc.org

Table 5: Agricultural Applications of Indazole Derivatives

| Derivative Class | Application Type | Target Organism(s) |

| 7-Chloro-1H-indazole | Herbicide, Pesticide | General formulation use. chemimpex.com |

| Indazole-based compounds | Insecticide | General insecticidal activity. researchgate.net |

| 4,5,6,7-tetrahydro-2H-indazoles | Herbicide | Barnyard grass, Monochoria. koreascience.kr |

| Indazole-containing N-heterocycles | Herbicide | Digitaria sanguinalis (a monocotyledonous weed). rsc.org |

Advanced Analytical Characterization in 7 Chloro 1 Methyl 1h Indazole Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 7-Chloro-1-methyl-1H-indazole. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, ¹⁹F-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H-NMR spectra provide information about the number of different types of protons, their chemical environments, and their proximity to other protons. For instance, the methyl group protons on the nitrogen atom typically appear as a singlet in the spectrum. The aromatic protons on the indazole ring system exhibit characteristic chemical shifts and coupling patterns that are influenced by the positions of the chloro and methyl substituents.

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, and the chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. For example, the presence of the chlorine atom influences the chemical shifts of the adjacent carbon atoms.

While ¹⁹F-NMR is not directly applicable to this compound itself, it is a crucial technique for characterizing fluorinated derivatives of this compound. The ¹⁹F nucleus is NMR-active and provides valuable information about the electronic environment of the fluorine atom, which can be used to confirm the success of fluorination reactions and to study the effects of fluorine substitution on the molecule's properties. magritek.com

Below is a table summarizing typical NMR data for related indazole structures, which can serve as a reference for the analysis of this compound.

| Technique | Observed Chemical Shifts (δ) and Coupling Constants (J) |

| ¹H-NMR | Aromatic protons typically resonate in the range of δ 7.0-8.5 ppm. The methyl group protons appear as a singlet around δ 3.8-4.4 ppm. rsc.orgmdpi.com |

| ¹³C-NMR | Aromatic carbons appear in the range of δ 110-145 ppm. The methyl carbon signal is typically found around δ 30-40 ppm. rsc.orgmdpi.com |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes vibrations of the chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring and the methyl group, as well as C-N and C=C stretching vibrations within the indazole ring system. rsc.orgnist.gov The C-Cl bond also has a characteristic stretching vibration, typically in the fingerprint region of the spectrum.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like the indazole ring in this compound exhibit characteristic absorption maxima (λmax) in the UV region of the electromagnetic spectrum. researchgate.netgoogle.com These absorptions correspond to π-π* electronic transitions. The position and intensity of these absorptions can be influenced by the substituents on the aromatic ring.

| Technique | Expected Absorption Bands / Maxima |

| IR Spectroscopy | Aromatic C-H stretching (~3000-3100 cm⁻¹), Alkyl C-H stretching (~2850-2960 cm⁻¹), C=C and C=N stretching (~1450-1620 cm⁻¹), C-Cl stretching (~600-800 cm⁻¹) |

| UV-Vis Spectroscopy | λmax values are expected in the UV region, characteristic of the indazole chromophore. researchgate.net |

Mass Spectrometry (MS, HRMS, LC-MS, UPLC)

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. This information allows for the confirmation of the molecular formula of this compound (C₈H₇ClN₂). epa.govaaronchem.com

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which can be used to determine the exact elemental composition of the molecule with a high degree of confidence. mdpi.comrsc.orgbeilstein-journals.org This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental formulas.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry are techniques that combine the separation power of liquid chromatography with the detection capabilities of mass spectrometry. beilstein-journals.orgbldpharm.comrsc.org These methods are used to separate this compound from impurities or other components in a mixture and to confirm its identity and purity. bldpharm.comambeed.com

| Technique | Information Obtained |

| Mass Spectrometry (MS) | Determination of the molecular weight. |

| High-Resolution Mass Spectrometry (HRMS) | Precise determination of the molecular formula. beilstein-journals.org |

| LC-MS / UPLC | Separation from impurities and confirmation of identity and purity. bldpharm.comambeed.com |

X-ray Crystallography for Precise Molecular Geometry Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a detailed model of the molecule's structure, including bond lengths, bond angles, and torsional angles.

While a specific crystal structure for this compound was not found in the provided search results, the crystal structure of a closely related compound, 3-chloro-1-methyl-5-nitro-1H-indazole, has been determined. researchgate.netnih.gov In this related structure, the indazole ring system is essentially planar. researchgate.netnih.gov This information suggests that the indazole core of this compound is also likely to be planar. X-ray crystallographic analysis would provide definitive confirmation of its molecular geometry.

| Technique | Information Obtained |

| X-ray Crystallography | Precise bond lengths, bond angles, and overall three-dimensional molecular structure. |

Future Directions and Emerging Research Avenues for 7 Chloro 1 Methyl 1h Indazole

Exploration of Novel Synthetic Pathways for Enhanced Structural Diversity

The development of new and efficient synthetic routes is crucial for expanding the chemical space around the 7-chloro-1-methyl-1H-indazole core. While established methods exist, researchers are actively pursuing innovative strategies to introduce greater structural diversity, which is essential for fine-tuning the pharmacological properties of its derivatives.

Future efforts will likely focus on late-stage functionalization, a technique that allows for the modification of complex molecules at a later point in the synthetic sequence. This approach can rapidly generate a library of analogs from a common intermediate. Additionally, the use of modern catalytic methods, such as C-H activation and cross-coupling reactions, will continue to be explored to forge new bonds and introduce a variety of substituents onto the indazole ring with high selectivity and efficiency. mdpi.comresearchgate.net For instance, palladium-catalyzed and copper-catalyzed reactions have already shown promise in the synthesis of various indazole derivatives. mdpi.com

The synthesis of regioisomers, where substituents are placed at different positions on the indazole ring, is another important avenue. The biological activity of indazole derivatives can be significantly influenced by the specific arrangement of atoms. Therefore, developing synthetic methods that provide precise control over regioselectivity will be a key area of investigation. tandfonline.com

A summary of synthetic approaches for indazole derivatives can be seen in the table below.

| Synthetic Approach | Description | Key Reagents/Catalysts | Reference |

| Intramolecular C-H Amination | Palladium-catalyzed cyclization of aminohydrazones. | Palladium catalysts | mdpi.com |

| Direct Aryl C-H Amination | Iodine-mediated or PIFA-mediated cyclization of arylhydrazones. | Iodine, PIFA | mdpi.com |

| Copper-Catalyzed Cyclization | Cyclization of o-haloaryl N-tosylhydrazones. | Cu2O, Cu(OAc)2·H2O | mdpi.com |

| Suzuki-Miyaura Coupling | Cross-coupling of indazole precursors with boronic acids. | Palladium catalysts | researchgate.net |

| 1,3-Dipolar Cycloaddition | Reaction of indazole derivatives with dipolarophiles to form new heterocyclic rings. | Not specified | tandfonline.com |

Application of Advanced Computational Methodologies for Rational Drug Design

Computational tools are becoming indispensable in modern drug discovery, and their application to this compound and its analogs is set to accelerate the design of new drug candidates. Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, can provide valuable insights into how these compounds interact with their biological targets at the atomic level. tandfonline.comresearchgate.net

By simulating the binding of different derivatives to a target protein, researchers can predict their potential efficacy and identify key structural features responsible for their activity. researchgate.netacs.org This information can then be used to guide the synthesis of new compounds with improved properties, such as enhanced potency and selectivity. For example, computational studies on similar indazole derivatives have been used to predict their binding modes with enzymes like trypanothione (B104310) reductase, a potential drug target in Leishmania. tandfonline.com

Quantitative structure-activity relationship (QSAR) studies will also play a crucial role. By correlating the structural properties of a series of compounds with their biological activity, QSAR models can be developed to predict the activity of new, unsynthesized molecules. This can help to prioritize which compounds to synthesize and test, saving time and resources.

Identification of New Biological Targets and Expansion into Underexplored Therapeutic Areas

The indazole scaffold is known for its broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. chemimpex.comresearchgate.net However, the full therapeutic potential of this compound and its derivatives has yet to be fully realized.

Future research will focus on identifying new biological targets for these compounds. High-throughput screening campaigns, where large libraries of compounds are tested against a wide range of biological targets, can help to uncover novel activities. Furthermore, chemoproteomics approaches can be used to identify the protein targets of bioactive compounds directly in a cellular context.

There is also significant potential to expand the therapeutic applications of this compound derivatives into underexplored areas. For example, while their potential in oncology and inflammation is recognized, their utility in treating neurodegenerative diseases, cardiovascular conditions, and infectious diseases warrants further investigation. chemimpex.comresearchgate.netnih.gov The diverse biological activities of the broader indazole class suggest that this compound derivatives could have a wide range of applications. researchgate.netnih.gov

Development of this compound as Chemical Biology Probes and Tool Compounds

Beyond their potential as therapeutic agents, derivatives of this compound can also serve as valuable tools for basic research. As chemical probes, these compounds can be used to study the function of specific proteins and biological pathways. smolecule.com

To be effective as a chemical probe, a compound must be potent, selective, and have a well-characterized mechanism of action. By systematically modifying the structure of this compound, researchers can develop highly selective inhibitors for specific enzymes or receptors. These probes can then be used to investigate the role of these proteins in health and disease.

For example, a fluorescently labeled derivative of this compound could be used to visualize the localization of its target protein within a cell. Similarly, a biotinylated derivative could be used to isolate and identify the binding partners of its target protein. The development of such tool compounds will be crucial for advancing our understanding of fundamental biological processes.

Q & A

Q. What are the established synthetic protocols for 7-Chloro-1-methyl-1H-indazole and its derivatives?

Methodological Answer: Synthesis typically involves cyclization of substituted aniline precursors. Key steps include:

- Halogenation/Nitration: Starting with substituted anilines (e.g., 3-chloro-4-fluoroaniline) to introduce functional groups ( ).

- Cyclization: Refluxing with chloroacetyl chloride or similar reagents to form the indazole core ( ).

- Methylation: Introducing the methyl group at the 1-position via alkylation (e.g., using methyl iodide) ( ).

Table 1: Representative Synthetic Routes

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Method (e) | Reflux with chloroacetyl chloride | 50% | |

| Method (g) | Alkylation with methyl iodide | 81% | |

| Method (h) | Pd-catalyzed coupling | 74-81% |

Key Considerations: Optimize reaction time, solvent (e.g., ethanol, DMF), and temperature to avoid side products. Purification via column chromatography is standard.

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

Methodological Answer:

- 1H/13C NMR: Assign peaks based on characteristic shifts (e.g., methyl group at δ ~3.5 ppm, aromatic protons at δ 7.0–8.5 ppm) ( ).

- IR Spectroscopy: Confirm functional groups (e.g., C-Cl stretch ~600 cm⁻¹, C-N stretch ~1600 cm⁻¹) ( ).

- HRMS: Validate molecular formula (e.g., [M+H]+ for C8H7ClN2: calcd 167.0271) ( ).

Cross-validation with computational methods (e.g., DFT) enhances accuracy.

Q. How is X-ray crystallography utilized in determining the crystal structure of indazole derivatives?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with Mo/Kα radiation (λ = 0.71073 Å).

- Refinement: Employ SHELX software (SHELXL for refinement, SHELXS for structure solution) to resolve atomic positions ( ).

Table 2: Crystallographic Parameters for Analogous Compounds

Note: Compare experimental bond lengths/angles with theoretical values to validate structural integrity.

Advanced Questions

Q. How can researchers address discrepancies between experimental and theoretical spectral data during characterization?

Methodological Answer:

- Cross-Validation: Use multiple techniques (e.g., NMR, IR, HRMS) to confirm functional groups ( ).

- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) ( ).

- Dynamic Effects: Consider tautomerism or conformational flexibility in indazole derivatives, which may cause spectral variations ( ).

Case Study: In , IR and NMR data discrepancies were resolved by verifying reaction intermediates via LC-MS.

Q. What strategies are effective in designing structure-activity relationship (SAR) studies for this compound-based compounds?

Methodological Answer:

- Substituent Variation: Modify positions 3, 5, and 7 with halogens, nitro, or aryl groups to assess bioactivity ( ).

- In Vitro Assays: Test antimicrobial (e.g., MIC against E. coli), anticancer (e.g., IC50 in MCF-7 cells), or anti-inflammatory activity ( ).

Table 3: Example SAR Modifications

| Substituent Position | Modification | Bioactivity Tested | Outcome | Reference |

|---|---|---|---|---|

| 1-position | Methyl group | Anticancer (MCF-7) | IC50 = 12 µM | |

| 3-position | Chloro substitution | Antimicrobial (S. aureus) | MIC = 8 µg/mL |

Statistical Analysis: Use multivariate regression to correlate substituent properties (e.g., Hammett constants) with activity.

Q. What methodologies optimize reaction conditions to enhance the yield and purity of this compound syntheses?

Methodological Answer:

- Catalyst Screening: Test Pd(OAc)₂, CuI, or FeCl₃ for coupling reactions ( ).

- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) often improve cyclization yields ( ).

- Temperature Control: Maintain reflux temperatures (70–100°C) to minimize decomposition ( ).

Example: In , switching from ethanol to DMF increased yield by 20% for method (h).

Q. What experimental frameworks are recommended for evaluating the pharmacological potential of this compound derivatives?

Methodological Answer:

- In Vitro Screening:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.